![molecular formula C9H5ClFNO2S B584901 7-Fluoroquinoline-8-sulfonyl chloride CAS No. 32435-65-7](/img/structure/B584901.png)
7-Fluoroquinoline-8-sulfonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of sulfonyl fluorides, which includes compounds like 7-Fluoroquinoline-8-sulfonyl chloride, has been achieved through various methods. One approach involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another method involves direct fluorosulfonylation with fluorosulfonyl radicals .Chemical Reactions Analysis
Fluoroalkylation reactions, which could potentially involve 7-Fluoroquinoline-8-sulfonyl chloride, have been studied. In these reactions, fluorine substitution can dramatically influence the chemical outcome . Fluorosulfonyl radicals have also been used in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications
Molecular Structure and Interactions
- The molecular structure of fluoroisoquinoline sulfonyl chlorides demonstrates unique interactions and conformations. In specific derivatives, the sulfonyl oxygen atoms align closely with the isoquinoline plane, influenced by the minimization of steric repulsion between adjacent functional groups. Additionally, certain molecular conformations foster intramolecular hydrogen bonding, showcasing the compound's potential for complex molecular interactions and structural studies (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Catalytic and Synthetic Applications
- Fluoroquinoline sulfonyl chlorides have shown promising results in copper-catalyzed CH sulfonylation, specifically targeting unusual positions on the aminoquinoline scaffolds. This method, which leverages affordable catalysts and commercially available sulfonyl chlorides, showcases the compound's utility in synthesizing structurally complex sulfones, including potential radioligands for serotoninergic receptors. The process, marked by broad substrate scope and moderate to good yields, indicates the compound's applicability in medicinal chemistry and radiochemistry (Li, Weng, Lu, & Chan, 2016).
Complex Formation and Photoluminescence Studies
- 7-Fluoroquinoline-8-sulfonyl chloride derivatives are instrumental in forming complexes with metals, as seen in the synthesis of 8-hydroxyquinoline functionalized mesoporous silica. These complexes, particularly when bonded with aluminum, have been extensively characterized and exhibit intriguing photoluminescence properties. The studies on these complexes provide insights into emission spectra variations under different environmental conditions, marking the compound's significance in material science and photoluminescence research (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
Sulfonamide and Carbamate Synthesis
- The compound serves as a precursor in synthesizing a range of sulfonamides and carbamates, which are notable for their antimicrobial properties. These derivatives have been synthesized with high yields and evaluated for their biological activity against various bacteria and fungi. Additionally, molecular docking studies have provided insights into the compounds' interactions with specific enzymes, highlighting their potential in antibiotic drug development and pharmacological research (Janakiramudu et al., 2017).
Safety and Hazards
Future Directions
Sulfonyl fluorides, including potentially 7-Fluoroquinoline-8-sulfonyl chloride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Mechanism of Action
Target of Action
It’s structurally similar compound, 8-quinoline-sulfonyl chloride, has been reported to react with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino or hydroxyl group .
Mode of Action
It’s structurally similar compound, 8-quinoline-sulfonyl chloride, has been reported to afford a series of water-soluble compounds when reacted with 20 aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino or hydroxyl group .
properties
IUPAC Name |
7-fluoroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-7(11)4-3-6-2-1-5-12-8(6)9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDQKSWUOLQECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)S(=O)(=O)Cl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-8-sulfonyl chloride |
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